molecular formula C5H8BrNO3 B14194975 1-Bromo-1-nitropent-3-en-2-ol CAS No. 923021-46-9

1-Bromo-1-nitropent-3-en-2-ol

Cat. No.: B14194975
CAS No.: 923021-46-9
M. Wt: 210.03 g/mol
InChI Key: CGTFDNOKFRAIRN-UHFFFAOYSA-N
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Description

1-Bromo-1-nitropent-3-en-2-ol is an organic compound with the molecular formula C5H8BrNO3 It is characterized by the presence of both bromine and nitro functional groups attached to a pentenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-nitropent-3-en-2-ol can be synthesized through a multi-step process involving the bromination and nitration of pentenol derivatives. One common method involves the bromination of pent-3-en-2-ol using bromine in the presence of a suitable solvent, followed by nitration using nitric acid or a nitrating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-nitropent-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro ketones or carboxylic acids.

    Reduction: Amino alcohols.

    Substitution: Nitro alcohols.

Scientific Research Applications

1-Bromo-1-nitropent-3-en-2-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Bromo-1-nitropent-3-en-2-ol involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

CAS No.

923021-46-9

Molecular Formula

C5H8BrNO3

Molecular Weight

210.03 g/mol

IUPAC Name

1-bromo-1-nitropent-3-en-2-ol

InChI

InChI=1S/C5H8BrNO3/c1-2-3-4(8)5(6)7(9)10/h2-5,8H,1H3

InChI Key

CGTFDNOKFRAIRN-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C([N+](=O)[O-])Br)O

Origin of Product

United States

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